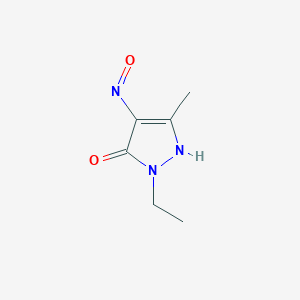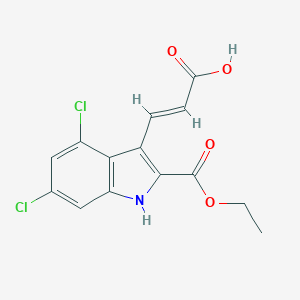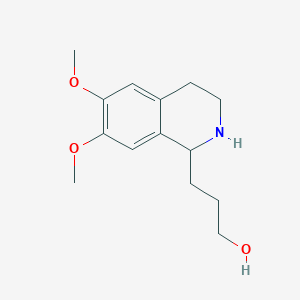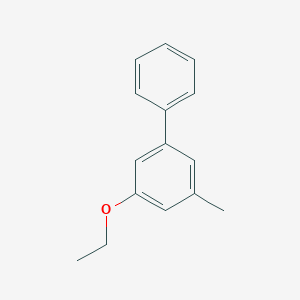
1,1-Biphenyl,3-ethoxy-5-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) is an organic compound with the molecular formula C15H16O and a molecular weight of 212.29 g/mol . It is a derivative of biphenyl, featuring an ethoxy group at the 3-position and a methyl group at the 5-position on one of the phenyl rings. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogen or nitro groups.
Scientific Research Applications
1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate the formation of new chemical bonds. The exact pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,1-Biphenyl,3-methoxy-5-methyl: Similar structure but with a methoxy group instead of an ethoxy group.
1,1-Biphenyl,3-ethoxy-4-methyl: Similar structure but with the methyl group at the 4-position.
1,1-Biphenyl,3-ethoxy-5-chloro: Similar structure but with a chloro group instead of a methyl group.
Uniqueness
1,1-Biphenyl,3-ethoxy-5-methyl-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical reactions. The presence of both ethoxy and methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other biphenyl derivatives.
Properties
IUPAC Name |
1-ethoxy-3-methyl-5-phenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-3-16-15-10-12(2)9-14(11-15)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCRYYBGOXATLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

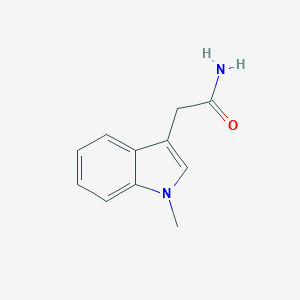
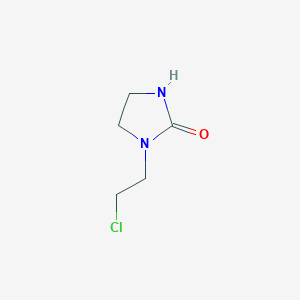
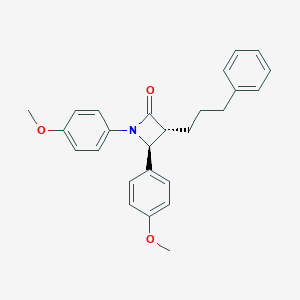

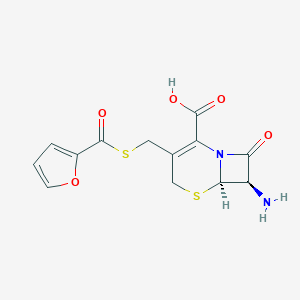


![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)
